Technical Guide: Melting Point & Physicochemical Characterization of 3-Fluoro-4-(trifluoromethyl)benzoic Acid
Technical Guide: Melting Point & Physicochemical Characterization of 3-Fluoro-4-(trifluoromethyl)benzoic Acid
Executive Summary
3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS: 115754-21-7) is a high-value fluorinated building block critical to the synthesis of modern active pharmaceutical ingredients (APIs), particularly potassium channel openers for epilepsy treatment and antitubercular agents.[1]
Precise characterization of this compound is non-trivial due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) and fluoro (-F) substituents. These groups significantly alter the crystal lattice energy compared to non-fluorinated analogues. This guide provides a definitive reference for the melting point (MP), explains the structural mechanics driving this physical constant, and details a self-validating protocol for purification and thermal analysis.
Physicochemical Profile
The melting point serves as the primary indicator of purity for this compound. A depressed or broadened range (<174 °C or >2 °C range) typically indicates the presence of isomeric impurities (e.g., 4-fluoro-3-(trifluoromethyl)benzoic acid) or retained solvents.
| Property | Specification |
| Compound Name | 3-Fluoro-4-(trifluoromethyl)benzoic acid |
| CAS Number | 115754-21-7 |
| Molecular Formula | C₈H₄F₄O₂ |
| Molecular Weight | 208.11 g/mol |
| Melting Point (Lit.) | 174 – 179 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in water |
| Acidity (pKa) | ~3.35 (Predicted) – Increased acidity due to -CF₃/-F induction |
Structural Analysis: Why This Melting Point?
The melting point of 174–179 °C is relatively high for a benzoic acid derivative of this molecular weight. This thermal stability is dictated by two primary mechanistic factors:
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Carboxylic Dimerization: Like most benzoic acids, this molecule forms stable centrosymmetric dimers in the solid state via strong intermolecular hydrogen bonds between the carboxylic acid groups.
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Fluorine-Driven Lattice Stacking:
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Dipole Enhancement: The 3-fluoro and 4-trifluoromethyl groups are potent electron-withdrawing groups (EWGs). They create a significant dipole moment across the benzene ring, enhancing electrostatic stacking interactions between layers in the crystal lattice.
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Solid-State Density: The -CF₃ group is bulky but lipophilic; however, the high electronegativity of the fluorine atoms facilitates weak C–F···H–C interactions and F···F contacts, which "lock" the crystal structure more rigidly than methyl analogues, raising the energy required to break the lattice (melting).
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Experimental Protocol: Melting Point Determination
Objective: To determine the melting point with high precision (±0.5 °C) to validate purity >98%.
Phase A: Sample Preparation (Crucial Step)
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Drying: Fluorinated benzoic acids can be hygroscopic. Dry 100 mg of the sample in a vacuum oven at 40 °C for 4 hours prior to analysis.
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Grinding: Gently crush the crystals into a fine powder. Coarse crystals lead to poor heat transfer and uneven melting.
Phase B: Capillary Method (Büchi/Mel-Temp)
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Loading: Fill a clean glass capillary tube to a height of 2–3 mm. Tap the tube on a hard surface (or use a drop tube) to pack the powder tightly. Loose packing causes air pockets, leading to premature melting readings.
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Fast Ramp: Heat the apparatus rapidly to 160 °C (15 °C below the expected onset).
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Slow Ramp (The "Expert" Adjustment): At 160 °C, reduce the heating rate to 1.0 °C/minute .
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Why? A fast ramp near the melting point causes thermal lag—the thermometer reads higher than the actual sample temperature, resulting in a falsely high MP reading.
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Observation:
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Onset: Record the temperature when the first liquid droplet forms (distinct from "sintering" or collapse).
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Clear Point: Record the temperature when the entire sample becomes a clear liquid.
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Acceptance Criteria: The range (Clear Point - Onset) must be ≤ 2.0 °C.
Purification Workflow
If the measured MP is below 174 °C, the sample likely contains synthesis byproducts. The following Acid-Base Extraction & Recrystallization protocol utilizes the acidity difference between the product and non-acidic impurities.
Visualization: Purification Logic
Figure 1: Logic flow for the purification of fluorinated benzoic acids, leveraging pKa differences to isolate the target compound.
Detailed Methodology
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Dissolution: Dissolve the crude solid in 1M NaOH (10 mL per gram of solid). The solution should be clear; if cloudy, non-acidic impurities are present.
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Extraction (Wash): Extract the aqueous layer twice with Ethyl Acetate or Dichloromethane. Discard the organic layer (impurities).[2]
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Precipitation: Cool the aqueous layer to 0–5 °C. Slowly add 2M HCl while stirring until pH < 2. A thick white precipitate will form.
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Recrystallization:
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Collect the solid by vacuum filtration.
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Dissolve in minimum hot Ethanol (60 °C).
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Add warm water dropwise until slight turbidity persists.[3]
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Allow to cool slowly to room temperature, then refrigerate.
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Filter and dry.
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Applications in Drug Development[5]
This specific isomer is not merely a reagent; it is a scaffold used to modulate metabolic stability.
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Bioisosterism: The -CF₃ group often serves as a lipophilic bioisostere for a chlorine atom or a methyl group, improving blood-brain barrier (BBB) penetration.
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Metabolic Blocking: The fluorine at the 3-position blocks metabolic oxidation (P450 metabolism) at that site, extending the half-life of the drug candidate.
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Key Utilization: It is a precursor for KCNQ2/Q3 potassium channel openers (anti-epileptic agents) and novel antitubercular drugs involving amide coupling reactions.
Visualization: Structural Role in Synthesis
Figure 2: The role of the 3-Fluoro-4-(trifluoromethyl) moiety in enhancing the pharmacological profile of potassium channel openers.
References
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Sigma-Aldrich. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid Product Specification. Retrieved from
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ChemicalBook. (2025).[1][4][5] 3-Fluoro-4-(trifluoromethyl)benzoic acid Properties and Suppliers. Retrieved from
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Ossila. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid - Material Information. Retrieved from
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PubChem. (n.d.).[6] Compound Summary: 3-Fluoro-4-(trifluoromethyl)benzoic acid.[1][7][8][9][10] National Library of Medicine. Retrieved from
Sources
- 1. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 115754-21-7 [chemicalbook.com]
- 2. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cas 115754-21-7,3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | lookchem [lookchem.com]
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- 9. 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98% 115754-21-7 India [ottokemi.com]
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